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Introduction
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary

cause of cancer-related mortality. This complex process involves the migration and invasion of

cancer cells through the extracellular matrix (ECM). A key player in the cellular machinery that

governs cell shape, movement, and division is the microtubule cytoskeleton. Centrosome

amplification, a numerical increase in the primary microtubule-organizing centers, is a common

feature of many cancers and has been linked to increased cellular invasion.

CCB02 is a novel small molecule that has emerged as a promising anti-cancer agent. It acts as

a selective inhibitor of the interaction between the centrosomal P4.1-associated protein (CPAP)

and tubulin. This inhibition leads to the activation of extra centrosomes, causing mitotic defects

and ultimately cell death in cancer cells with centrosome amplification. Importantly, studies

have also demonstrated that CCB02 possesses potent anti-migratory and anti-invasive

properties, suggesting its potential to thwart metastasis. This document provides a summary of

the current data on CCB02's effects on cancer cell migration and invasion and detailed

protocols for key experimental assays.
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CCB02's primary mechanism of action is the disruption of the CPAP-tubulin interaction. In

normal cells, this interaction plays a role in regulating the recruitment of pericentriolar material

(PCM) and microtubule nucleation. In cancer cells with an excess of centrosomes, these extra

organelles are typically clustered to ensure a bipolar cell division. By inhibiting the CPAP-

tubulin interaction, CCB02 activates these extra centrosomes, leading to enhanced microtubule

nucleation before mitosis. This prevents the clustering of extra centrosomes, resulting in

multipolar mitosis, a catastrophic event for the cell that leads to cell death.[1][2] This unique

mechanism of action makes CCB02 particularly effective against cancer cells exhibiting

centrosome amplification, a common hallmark of malignancy.

Data Presentation
The following tables summarize the quantitative data on the effects of CCB02 on cancer cell

proliferation and invasion.

Table 1: Anti-proliferative Activity of CCB02 in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

H1975-T790M Non-Small Cell Lung Cancer ~1.5

POP10 - ~1.0

PC9 Non-Small Cell Lung Cancer ~2.0

MDA-MB-231 Breast Cancer ~2.5

BT549 Breast Cancer ~0.86

Data extracted from Mariappan et al., The EMBO Journal (2019).[1] The IC50 values represent

the concentration of CCB02 required to inhibit the proliferation of the cancer cell lines by 50%

after a 72-hour exposure.

Table 2: Anti-invasive Activity of CCB02
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Cell Line Cancer Type Assay Type
CCB02
Concentration
(µM)

Observed
Effect

H1975-T790M
Non-Small Cell

Lung Cancer

3D-Organotypic

Culture
5

Prevention of

cellular invasion

HCC827-GR
Non-Small Cell

Lung Cancer

3D-Organotypic

Culture
5

Prevention of

cellular invasion

Data extracted from Mariappan et al., The EMBO Journal (2019).[1]

Signaling Pathway
The signaling pathway initiated by CCB02 culminates in the disruption of normal mitotic

processes in cancer cells with amplified centrosomes. The key steps are outlined below.
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Figure 1. Signaling pathway of CCB02 in cancer cells.
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Detailed methodologies for key experiments to assess the impact of CCB02 on cancer cell

migration and invasion are provided below.

3D-Organotypic Invasion Assay
This protocol is adapted from the methods used to demonstrate the anti-invasive properties of

CCB02 on non-small cell lung cancer (NSCLC) cells.[1]

Objective: To assess the ability of CCB02 to inhibit cancer cell invasion in a three-dimensional,

tissue-like environment.

Materials:

H1975-T790M or HCC827-GR NSCLC cells

Growth factor reduced Matrigel

Collagen I

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

CCB02 (dissolved in DMSO)

8-well chamber slides

Standard cell culture incubator (37°C, 5% CO2)

Microscope for imaging

Procedure:

Preparation of Cell Spheroids:

Culture H1975-T790M or HCC827-GR cells to 70-80% confluency.

Trypsinize and resuspend cells in complete medium to a concentration of 2.5 x 10^4

cells/mL.
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Generate cell spheroids by hanging drop method (20 µL drops containing 500 cells) or by

seeding in ultra-low attachment plates. Incubate for 48-72 hours to allow spheroid

formation.

Preparation of 3D Matrix:

On ice, mix Growth Factor Reduced Matrigel and Collagen I at a 1:1 ratio.

The final protein concentration of the matrix should be optimized for the specific cell line,

typically around 4-6 mg/mL.

Embedding Spheroids and Treatment:

Gently harvest the pre-formed spheroids.

Resuspend the spheroids in the prepared ice-cold 3D matrix solution.

Pipette 50 µL of the spheroid-matrix suspension into each well of a pre-chilled 8-well

chamber slide.

Allow the gel to solidify at 37°C for 30-60 minutes.

Once solidified, overlay the gel with 200 µL of complete medium containing the desired

concentration of CCB02 (e.g., 5 µM) or vehicle control (DMSO).

Incubation and Analysis:

Incubate the cultures for 5-7 days, replacing the medium with fresh CCB02 or vehicle

every 2-3 days.

Monitor and capture images of the spheroids at regular intervals (e.g., daily) using a

phase-contrast or confocal microscope.

Invasion is assessed by measuring the area or distance of cells migrating out from the

central spheroid into the surrounding matrix.
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Figure 2. Workflow for the 3D-Organotypic Invasion Assay.

Wound Healing (Scratch) Assay
This protocol provides a general method to assess the effect of CCB02 on the collective

migration of cancer cells.

Objective: To quantitatively measure the effect of CCB02 on the rate of cancer cell migration in

a 2D culture.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

CCB02 (dissolved in DMSO)

6-well or 12-well tissue culture plates

Sterile 200 µL pipette tips or a cell-scratching tool

Microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

Cell Seeding:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2594565?utm_src=pdf-body-img
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2594565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer

within 24-48 hours.

Creating the Wound:

Once the cells are fully confluent, use a sterile 200 µL pipette tip to make a straight scratch

across the center of the cell monolayer.

Wash the wells gently with PBS to remove any detached cells.

Treatment:

Replace the PBS with a fresh complete medium containing the desired concentration of

CCB02 or vehicle control (DMSO).

Imaging and Analysis:

Immediately after adding the treatment, capture the first image of the scratch (Time 0).

Place the plate in a 37°C incubator.

Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24

hours).

The rate of wound closure is determined by measuring the change in the area of the cell-

free scratch over time using image analysis software (e.g., ImageJ). The results can be

expressed as the percentage of wound closure relative to the initial scratch area.
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Figure 3. Workflow for the Wound Healing Assay.

Conclusion
CCB02 represents a promising therapeutic candidate with a novel mechanism of action

targeting a specific vulnerability of cancer cells with centrosome amplification. The available

data strongly indicate that beyond its anti-proliferative effects, CCB02 effectively inhibits cancer

cell invasion. The provided protocols offer a framework for researchers to further investigate
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the anti-migratory and anti-invasive properties of CCB02 in various cancer models. Further

studies are warranted to fully elucidate the molecular players downstream of the CPAP-tubulin

interaction that mediate the inhibition of cell motility and to explore the therapeutic potential of

CCB02 in preventing cancer metastasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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